![molecular formula C15H19N5 B1399247 (6-甲基-1',2',3',4',5',6'-六氢-[2,4']联吡啶-4-基)-嘧啶-2-基胺 CAS No. 1316222-38-4](/img/structure/B1399247.png)
(6-甲基-1',2',3',4',5',6'-六氢-[2,4']联吡啶-4-基)-嘧啶-2-基胺
描述
(6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyrimidin-2-yl-amine is a complex organic compound with potential applications in various scientific fields. This compound features a bipyridinyl core with a pyrimidinyl amine group, making it a subject of interest for researchers in chemistry, biology, and medicine.
科学研究应用
Chemistry
In chemistry, (6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyrimidin-2-yl-amine is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and is used in the development of new synthetic methodologies.
Biology
Biologically, this compound may interact with various biomolecules, making it a candidate for drug development and biochemical studies. Its ability to bind to specific targets can be exploited in the design of new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.
Industry
Industrially, (6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyrimidin-2-yl-amine can be used in the production of specialty chemicals, materials, and other high-value products.
作用机制
Target of Action
Similar compounds such as indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
For instance, indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to play essential roles in a variety of basic metabolic pathways that support fundamental cellular functions . Therefore, it is plausible that this compound may also influence several biochemical pathways.
Pharmacokinetics
Similar compounds such as certain 2-aminopyrimidine derivatives have been found to exhibit good plasma stability and low risk of drug-drug interactions , suggesting that this compound may have similar properties.
Result of Action
Similar compounds such as certain 2-aminopyrimidine derivatives have been found to exhibit potent antitumor activities , suggesting that this compound may also have significant biological effects.
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyrimidin-2-yl-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the bipyridinyl core, followed by the introduction of the pyrimidinyl amine group. Key steps may include:
Formation of the Bipyridinyl Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidinyl Group: This step often involves nucleophilic substitution reactions where the pyrimidinyl group is introduced to the bipyridinyl core.
Final Assembly: The final compound is obtained through purification and characterization steps to ensure the desired structure and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyrimidin-2-yl-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s reactivity.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides and bases.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce more saturated compounds.
相似化合物的比较
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound shares structural similarities but differs in functional groups and overall reactivity.
(1S,4S,4aS)-1-Isopropyl-4,7-dimethyl-1,2,3,4,4a,5-hexahydronaphthalene: Another structurally related compound with distinct chemical properties.
Uniqueness
What sets (6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyrimidin-2-yl-amine apart is its specific combination of the bipyridinyl and pyrimidinyl groups
属性
IUPAC Name |
N-(2-methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-11-9-13(20-15-17-5-2-6-18-15)10-14(19-11)12-3-7-16-8-4-12/h2,5-6,9-10,12,16H,3-4,7-8H2,1H3,(H,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLOQRUOVMBQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCNCC2)NC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


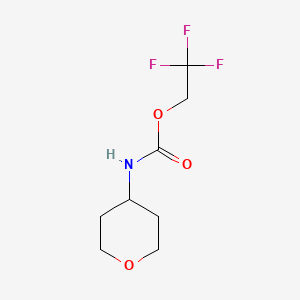
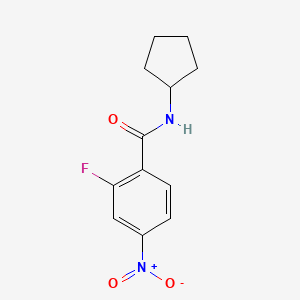
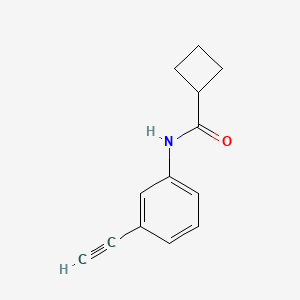
![3-([1,1'-Biphenyl]-2-ylmethyl)-1-propylpiperazin-2-one](/img/structure/B1399169.png)
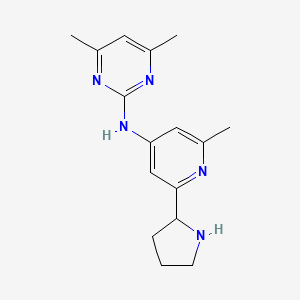
![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone](/img/structure/B1399174.png)
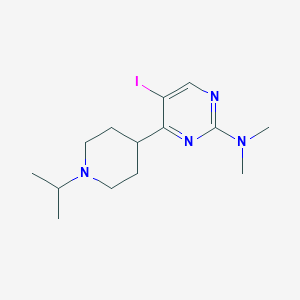
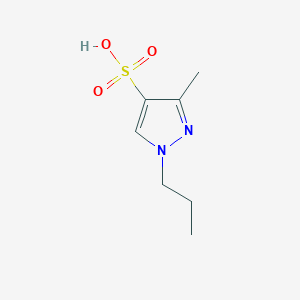
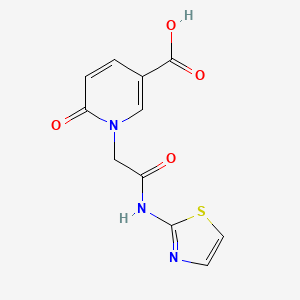
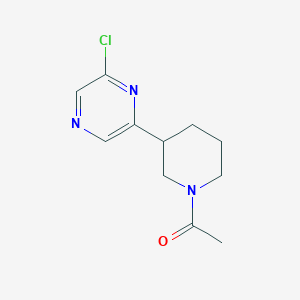
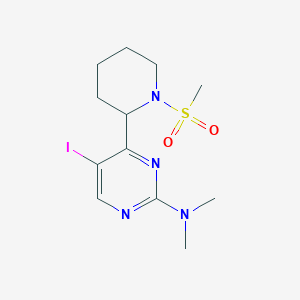
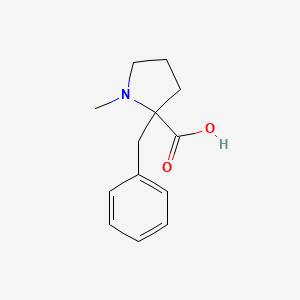
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1399184.png)
![[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1399187.png)
